molecular formula C32H39NO5 B13439141 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid

Cat. No.: B13439141
M. Wt: 517.7 g/mol
InChI Key: NZZCEGUGWNGQJN-UHFFFAOYSA-N
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Description

This compound, systematically named (±)-2-[4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid, is a carboxylic acid derivative with a complex structure featuring a piperidin-1-ium oxide core, a diphenylhydroxymethyl group, and a branched propanoic acid moiety . It is commonly identified as carboxyterfenadine, the active carboxylic acid metabolite of terfenadine, a second-generation antihistamine .

Properties

Molecular Formula

C32H39NO5

Molecular Weight

517.7 g/mol

IUPAC Name

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid

InChI

InChI=1S/C32H39NO5/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33(38)22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)

InChI Key

NZZCEGUGWNGQJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid Intermediate

This intermediate is crucial for the synthesis of the target compound. Traditional methods involved multi-step syntheses with bromination of phenyl derivatives, often using hazardous reagents or solvents, resulting in low selectivity and yields.

Improved Industrial Process:

  • Substrate: 2-methyl-2-phenylpropanoic acid
  • Reagent: Bromine
  • Medium: Aqueous (water-based) medium under acidic, neutral, or alkaline conditions
  • Reaction Conditions: Heterogeneous reaction with solid dispersion, 1-2 equivalents of bromine per equivalent of substrate
  • Advantages:
    • High selectivity for para-bromination yielding predominantly 2-(4-bromophenyl)-2-methylpropanoic acid
    • Avoids toxic halogenated solvents such as carbon tetrachloride
    • Reduces formation of meta- and ortho-isomers, which are impurities
    • Simplifies purification and improves yield
  • Process Summary: Bromination in water followed by extraction with organic solvents and product recovery by crystallization or filtration
  • Reported Yields: High yield with substantially pure product, minimizing isomeric impurities.

Synthesis of 2-methyl-2′-phenylpropanoic acid Derivatives

The core acid derivatives are prepared via:

  • Esterification: Conversion of 2-(4-hydroxyethyl)phenyl-2-methylpropanoic acid to methyl esters using reagents like methyltrimethylsilyl dimethylketene acetal in DMF at 80°C for 18 hours
  • Purification: Extraction, dehydration with sodium sulfate, filtration, and purification to obtain high-purity methyl esters
  • Yields: Approximately 94-100% reported for methyl ester intermediates
  • Characterization: Confirmed by 1H-NMR spectroscopy showing characteristic peaks for methyl groups, aromatic protons, and hydroxyl functionalities.

Assembly of the Piperidinium Side Chain

The complex side chain containing the hydroxy(diphenyl)methyl and oxidopiperidinium moieties is synthesized via:

  • Stepwise alkylation and functional group transformations: Incorporating hydroxy groups and diphenylmethyl substituents onto the piperidine ring
  • Oxidation: Formation of the 1-oxidopiperidin-1-ium moiety, typically via controlled oxidation methods
  • Coupling: Linking the substituted piperidinium side chain to the 2-methyl-2′-phenylpropanoic acid core through butyl linkers
  • Purification: Chromatographic and crystallization techniques to isolate the final compound with high purity
  • Note: Specific detailed synthetic steps for this complex assembly are proprietary and often described in pharmaceutical patents, emphasizing industrial scalability and reproducibility.

Comparative Data Table of Preparation Methods

Step Method/Conditions Key Reagents/Materials Yield (%) Advantages Challenges
Bromination of 2-methyl-2-phenylpropanoic acid Bromination in aqueous medium (acidic/neutral/alkaline) Bromine, water High (>90) High selectivity, eco-friendly solvent Control of bromine equivalents
Esterification to methyl ester Reaction with methyltrimethylsilyl dimethylketene acetal in DMF, 80°C, 18 h Methyltrimethylsilyl dimethylketene acetal, DMF 94-100 High purity, good yield Requires careful temperature control
Piperidinium side chain assembly Multi-step alkylation and oxidation Piperidine derivatives, oxidizing agents Moderate to high Complex side chain formation Multi-step, requires purification

Research Results and Analytical Data

  • NMR Spectroscopy: 1H-NMR confirms the presence of methyl groups (singlet around δ 1.57 ppm), aromatic protons (doublets around δ 7.18-7.29 ppm), and hydroxyl groups (broad signals), consistent with expected structures.
  • Purity Analysis: Chromatographic methods (HPLC) demonstrate high purity of intermediates and final compound, with minimal isomeric impurities due to selective bromination.
  • Yield Optimization: Process modifications such as controlled bromine equivalents and aqueous medium use improve yield and reduce hazardous waste.
  • Industrial Scalability: The described processes are suitable for scale-up, with emphasis on safer reagents and solvents, cost-effectiveness, and environmental compliance.

Summary and Perspectives from Varied Sources

Preparation of 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid involves a multi-step synthesis starting from 2-methyl-2-phenylpropanoic acid. Recent advances focus on:

  • Selective bromination in aqueous media to produce key intermediates with high purity and yield, avoiding toxic solvents and reagents.
  • Efficient esterification and functional group transformations to build the acid derivative backbone.
  • Complex side chain assembly involving piperidinium ring functionalization and oxidation.
  • Industrially viable processes that balance safety, cost, and environmental impact.

These methods are supported by patent literature and chemical databases, reflecting a consensus on best practices for preparing this compound with pharmaceutical-grade quality.

Chemical Reactions Analysis

Oxidative Degradation Pathways

Under oxidative stress, the piperidine moiety undergoes N-oxidation, forming the N-oxide derivative. This degradation product was characterized using ¹H/¹³C NMR and UPLC-MS .

Key Observations

  • Degradation Conditions : Exposure to H₂O₂ (3% w/v) at 80°C for 24 hours .

  • Product Structure : N-oxide form (2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]-1-oxido-piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid) .

Table 2: Oxidative Degradation Parameters

ParameterValue
Oxidizing AgentH₂O₂ (3% w/v)
Temperature80°C
Reaction Time24 hours
Degradation Extent12–15%

Hydrolysis and Stability in Aqueous Media

The compound’s ester derivatives are susceptible to hydrolysis under basic conditions. Hydrolysis of the methyl ester (I) to the carboxylic acid is quantitative when using NaOH in ethanol .

Critical Factors

  • pH Sensitivity : Optimal hydrolysis occurs at pH 6.5–7.0 during neutralization .

  • Byproducts : Traces of unreacted ester (<0.5%) are removed via recrystallization .

Catalytic Hydrogenation

Although not directly reported for this compound, related fexofenadine derivatives undergo hydrogenation of the butyl side chain. This reaction typically requires:

  • Catalyst : Pd/C (5% w/w)

  • Conditions : H₂ gas (50 psi), 25°C, 12 hours .

Stability in Pharmaceutical Formulations

The compound’s stability is pH-dependent. Degradation accelerates under acidic (pH < 3) or alkaline (pH > 9) conditions, with the following half-lives :

Table 3: pH-Dependent Stability

pHHalf-Life (Days)Primary Degradation Pathway
1.27Hydrolysis
7.0180Oxidation
9.030Hydrolysis + Oxidation

Photolytic Degradation

Exposure to UV light (300–400 nm) induces free radical formation, leading to:

  • Cleavage : Of the C–N bond in the piperidine ring.

  • Byproducts : Diphenylmethanol and fragmented carboxylic acid derivatives .

Thermal Decomposition

At temperatures >150°C, the compound undergoes decarboxylation, releasing CO₂ and forming a tertiary alcohol derivative .

Scientific Research Applications

The compound 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid, also known as 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride, has several applications, primarily in the synthesis and study of pharmaceuticals .

Basic Information:

  • Molecular Formula: C32H40ClNO4C_{32}H_{40}ClNO_4
  • Molecular Weight: 538.1 g/mol
  • CAS Number: 138452-21-8

Synonyms:

  • 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride

Applications

  • Intermediate in Fexofenadine Synthesis: Methyl-4-4(4-hydroxy diphenyl-methyl)-piperidine-1-oxobutyl-2-2-dimethyl phenyl, a methyl ester, is used as an intermediate in the preparation of Fexofenadine . Fexofenadine is an H1-receptor antagonist .
  • Synthesis of Terfenadine Metabolite: It can also be used in the synthesis of an oxidation metabolite of Terfenadine .
  • Treatment of Alzheimer's Disease: Heterocyclic compounds, including those similar in structure, are essential for creating new and selective drugs, as well as diagnostic probes for Alzheimer's Disease therapeutic approaches .
  • Research on Actoprotective Activity: Derivatives of nitrogen-containing heterocyclic compounds have been investigated for their ability to increase physical working capacity under extreme conditions .
  • Medicinal Chemistry: Heterocyclic N-oxides, which share structural similarities, have demonstrated anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, anti-inflammatory, herbicidal, neuroprotective, and procognitive activities .

Synthesis
Fexofenadine hydrochloride can be synthesized from Methyl-4-4(4-hydroxy diphenyl-methyl)-piperidine-1-oxobutyl-2-2-dimethyl phenyl .

The synthesis involves multiple stages :

  • Reacting 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α\alpha ,α\alpha -dimethylbenzeneacetic acid, methyl ester with methanol and sodium tetrahydridoborate .
  • Reacting the product from the previous step with lithium hydroxide monohydrate and sodium hydroxide .
  • Reacting the product with hydrogen chloride in lithium hydroxide monohydrate to achieve a pH of 2.5 .

Mechanism of Action

The mechanism of action of 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with analogs sharing structural motifs (e.g., piperidine, carboxylic acid, or aromatic groups) or pharmacological relevance.

Table 1: Comparative Analysis of Key Compounds
Compound Name Structural Features Melting Point (°C) Solubility LogP Pharmacological Relevance Reference
2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid Piperidinium oxide, diphenylhydroxymethyl, propanoic acid 157 Low water solubility; high in chloroform 3.9 Antihistamine metabolite
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid Isoindolone, propanoic acid Not reported Not reported Not reported Anti-inflammatory (e.g., Flosin®)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol Piperazine, methoxyphenyl, naphthyloxy Not reported Not reported Not reported Antihypertensive (e.g., Avishot®)
3-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylpropanoic acid Benzimidazole, sulfanylpropanoic acid Not reported Not reported Not reported Experimental (structure-activity)
Fexofenadine Hydrochloride Piperidine, carboxylic acid, diphenylmethyl 197–200 Soluble in acidic media 4.25 Third-generation antihistamine
Key Findings :

Structural Complexity vs. Solubility: Carboxyterfenadine’s low water solubility contrasts with fexofenadine hydrochloride, which is formulated for enhanced dissolution in acidic media (0.01 M HCl) . The hydrochloride salt of carboxyterfenadine may similarly improve bioavailability .

Pharmacological Specificity :

  • Carboxyterfenadine and fexofenadine share antihistaminic activity but differ in metabolic pathways. Fexofenadine’s direct action avoids the prodrug activation required for terfenadine .
  • The isoindolone derivative (Flosin®) lacks the piperidine moiety, instead utilizing a heterocyclic core for anti-inflammatory effects, demonstrating how structural variations redirect therapeutic targets .

Lipophilicity and Bioavailability :

  • Carboxyterfenadine’s LogP (3.9) is comparable to fexofenadine (4.25), suggesting similar membrane permeability. However, fexofenadine’s optimized salt form and formulation (e.g., coated tablets) result in superior dissolution profiles .

Piperidine/Piperazine Derivatives :

  • The piperazine-based Avishot® demonstrates that replacing the piperidinium oxide with a methoxyphenylpiperazine group shifts activity from antihistaminic to antihypertensive .

Biological Activity

The compound 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid, commonly referred to as Fexofenadine hydrochloride (CAS Number: 153439-40-8), is a second-generation antihistamine primarily used for the treatment of allergic conditions. Its structure is characterized by a complex arrangement that contributes to its pharmacological properties.

Fexofenadine has the following chemical properties:

  • Molecular Formula : C32H39NO4·HCl
  • Molecular Weight : 538.12 g/mol
  • Solubility : Soluble in chloroform and slightly soluble in water .

Fexofenadine functions as a selective antagonist of the peripheral H1 receptors, which are responsible for mediating allergic responses. Unlike first-generation antihistamines, Fexofenadine does not readily cross the blood-brain barrier, minimizing central nervous system side effects such as sedation.

Antihistaminic Activity

Fexofenadine exhibits potent antihistaminic activity, effectively blocking the action of histamine at H1 receptors. This leads to a reduction in symptoms associated with allergic rhinitis and chronic urticaria. Clinical studies have demonstrated that doses of 60 mg and 180 mg significantly reduce nasal congestion and other allergy symptoms compared to placebo .

Pharmacokinetics

The pharmacokinetic profile of Fexofenadine shows rapid absorption, with peak plasma concentrations occurring approximately 2 to 3 hours post-administration. The elimination half-life is about 14.4 hours, allowing for once-daily dosing in most cases.

Case Studies

Several clinical trials have evaluated the efficacy and safety of Fexofenadine:

  • Efficacy in Allergic Rhinitis : A randomized controlled trial involving 500 patients showed that Fexofenadine significantly improved nasal symptoms compared to placebo over a 14-day period .
  • Chronic Urticaria Management : In a study with 300 participants suffering from chronic idiopathic urticaria, Fexofenadine at doses of 120 mg daily resulted in a marked decrease in itch severity and wheal size after four weeks .

Safety Profile

Fexofenadine is generally well-tolerated, with the most common adverse effects being headache, dizziness, and gastrointestinal disturbances. Importantly, it has a low incidence of sedation compared to first-generation antihistamines due to its limited penetration into the central nervous system .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including piperidinium core functionalization, hydroxylation, and coupling with a 2-methylpropanoic acid derivative. Key intermediates are characterized using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For example, Pharmacopeial Forum methods describe buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) for HPLC analysis to resolve structurally similar byproducts .

Q. Which analytical techniques are recommended for quantifying impurities in this compound?

  • Methodological Answer : Pharmacopeial guidelines recommend using reverse-phase HPLC with methanol/buffer mobile phases (65:35 ratio) and UV detection. System suitability tests ensure resolution of impurities, such as unreacted intermediates or degradation products. The limit of detection for individual impurities is typically ≤0.1% .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energetically favorable routes. The ICReDD framework combines these computations with experimental validation to reduce trial-and-error approaches. For example, reaction path searches may reveal optimal solvent systems or catalyst interactions for the piperidinium ring functionalization step .

Q. What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target specificity. Researchers should:

  • Replicate studies using standardized protocols (e.g., USP reference standards for bioactivity assays) .
  • Perform dose-response curves and selectivity screens against structurally related enzymes.
  • Use molecular docking to validate binding poses in silico, comparing results with experimental IC50 values .

Q. How can researchers design stable formulations of this acid given its hydrolytic sensitivity?

  • Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH) identify degradation pathways. Lyophilization or encapsulation in pH-responsive polymers (e.g., Eudragit®) mitigates hydrolysis. Degradation products are profiled using LC-MS, with attention to the lactone or ester byproducts formed under acidic conditions .

Q. What advanced separation techniques improve resolution of stereoisomers in this compound?

  • Methodological Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in ultra-HPLC systems enhance enantiomeric separation. Mobile phase additives (e.g., 0.1% formic acid) improve peak symmetry. For preparative isolation, simulated moving bed (SMB) chromatography scales up resolution while minimizing solvent use .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting pharmacokinetic data (e.g., bioavailability variations)?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism. Cross-validate in vitro permeability assays (e.g., Caco-2 monolayers) with in vivo plasma concentration-time curves. Adjust for variables like protein binding or efflux transporter activity .

Q. What statistical methods are appropriate for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer : Multivariate analysis (e.g., partial least squares regression) correlates molecular descriptors (logP, polar surface area) with bioactivity. Cluster analysis groups derivatives by piperidinium substitution patterns, identifying pharmacophore requirements. Bayesian models prioritize synthetic targets with high predicted activity .

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